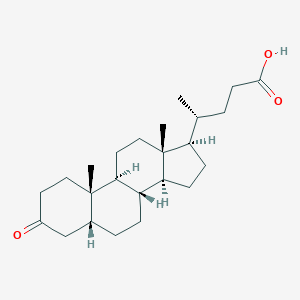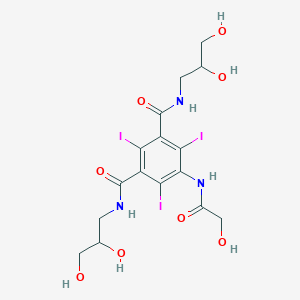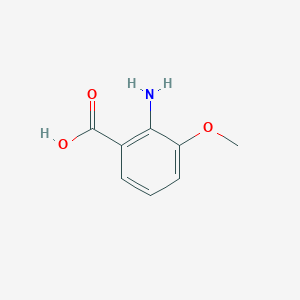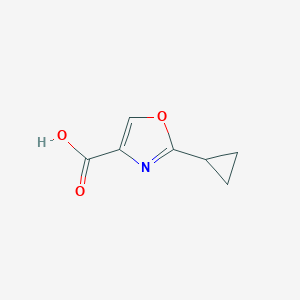
デヒドロリトコール酸
説明
Synthesis Analysis
Dehydrolithocholic acid (DHCA) is manufactured through the oxidation of cholic acid. Research has shown that its biotransformation can be achieved by basidiomycetes, such as Trametes hirsuta and Collybia velutipes, which exhibit different affinities and selectivities for the substrate. Particularly, T. hirsuta regio- and stereoselectively reduces the 3-keto group, yielding specific diketolithocolic acids as main products. Chemical reductions of DHCA have also been explored, with hydrogenation under high-intensity ultrasound proving to be highly selective (Cravotto et al., 2006).
Molecular Structure Analysis
Structural analyses of dehydrolithocholic acid have been performed using X-ray powder diffraction (XRPD) methods. These studies have revealed distinct classes of compounds when dehydrocholic acid is used in selective precipitation for chiral separations, showcasing its utility in enantioselective inclusion and structural versatility (Fantin et al., 2004).
Chemical Reactions and Properties
Dehydrolithocholic acid undergoes various chemical reactions, indicating its complex behavior in biological systems. It can be rapidly metabolized into glycine- and taurine-conjugated bile acids, with major metabolites being partially or completely reduced derivatives of DHCA. This metabolic pathway highlights the compound's biochemical versatility and potential for inducing specific biological effects (Soloway et al., 1973).
Physical Properties Analysis
The physical properties of dehydrolithocholic acid have been explored through the preparation of uniform drug particles. Different methodologies have resulted in particles of varying morphologies, such as rod-like and spherical shapes, which are characterized by their structure and surface charge characteristics. This research provides valuable insights into the physical characteristics of DHCA and its potential for various applications (Mohamed & Matijević, 2012).
科学的研究の応用
Gタンパク質共役胆汁酸活性化受容体1(GP-BAR1/TGR5)のアゴニスト
デヒドロリトコール酸は、Gタンパク質共役胆汁酸活性化受容体1(GP-BAR1/TGR5)のアゴニストとして作用します。 EC50値は0.27 µMです . この受容体は、胆汁酸の恒常性を維持する上で重要な役割を果たし、様々な代謝性疾患に関連しています。
ビタミンD受容体(VDR)アゴニスト
デヒドロリトコール酸は、ビタミンD受容体(VDR)のアゴニストとしても作用し、EC50値は3 µMです . VDRは、体内のカルシウムとリンのバランスを調節する役割を担っており、その活性化は骨粗鬆症やその他の骨疾患に対する潜在的な治療用途を有しています。
ファルネソイドX受容体(FXR)アゴニスト
この化合物は、細胞ベースのレポーターアッセイにおいて、ファルネソイドX受容体(FXR)のアゴニストです . FXRは、胆汁酸の合成と輸送を調節する核内受容体であり、その活性化は肝疾患に対する治療上の利点をもたらす可能性があります。
ヒトプレグナンX受容体(PXR)活性化剤
デヒドロリトコール酸は、ヒトプレグナンX受容体(PXR)に結合し、100 µMの濃度で使用した場合、細胞ベースのレポーターアッセイにおいてマウスとヒトのPXRを活性化します . PXRは、体から異物や薬物を解毒・排泄する役割を担っています。
レチノイン酸受容体関連孤児受容体γt(RORγt)阻害剤
この化合物は、レチノイン酸受容体関連孤児受容体γt(RORγt)に結合し、10 µMの濃度で使用した場合、細胞ベースのレポーターアッセイにおいてその活性を低下させます . RORγtは、免疫応答と炎症の重要な調節因子であり、その阻害は自己免疫疾患に対する潜在的な用途を有しています。
Tヘルパー細胞分化の阻害剤
デヒドロリトコール酸は、20 µMの濃度で使用した場合、IL-17aを発現するTヘルパー細胞(T_H 17細胞)の分化を阻害します<a aria-label="1: " data-citationid="b3989438-dafe-f21b-65b0-1cd6a5a1764b-34" h="ID=SERP,501
作用機序
Target of Action
Dehydrolithocholic acid, a major metabolite of lithocholic acid, primarily targets the retinoic acid receptor-related orphan receptor gamma t (RORγt) . This receptor plays a crucial role in the differentiation of T helper cells that express IL-17a (TH17 cells) .
Mode of Action
Dehydrolithocholic acid acts as an agonist of several receptors, including the G protein-coupled bile acid activated receptor 1 (GP-BAR1/TGR5) , vitamin D receptor (VDR) , and farnesoid X receptor (FXR) . It also binds to the human pregnane X receptor (PXR) . By directly binding to RORγt, dehydrolithocholic acid inhibits the differentiation of TH17 cells .
Biochemical Pathways
Dehydrolithocholic acid is formed from lithocholic acid by the cytochrome P450 (CYP) isoform CYP3A4 . It is involved in the metabolism of bile acids, which are crucial for lipid transport and metabolism, cellular signaling, and regulation of energy homeostasis . The compound’s action on the Th17/Treg balance is regulated by inflammatory cytokines and various metabolic factors .
Result of Action
The action of dehydrolithocholic acid results in the modulation of immune response. Specifically, it inhibits the differentiation of TH17 cells, which are involved in inflammatory responses . This can have significant implications for conditions characterized by chronic inflammation.
Action Environment
The action of dehydrolithocholic acid is influenced by the gut microbiota, which plays a role in the synthesis of secondary bile acids . Changes in the composition of the gut microbiota could therefore impact the production and action of dehydrolithocholic acid. Additionally, factors such as diet, which can influence both gut microbiota and liver function, may also affect the compound’s action, efficacy, and stability.
特性
IUPAC Name |
(4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-16,18-21H,4-14H2,1-3H3,(H,26,27)/t15-,16-,18+,19-,20+,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQFUORWRVZTHT-OPTMKGCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1553-56-6 | |
| Record name | Dehydrolithocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1553-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxocholan-24-oic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxo-5beta-cholanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEHYDROLITHOCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96JBM35FXF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dehydrolithocholic acid interact with enzymes in the liver?
A2: Dehydrolithocholic acid, being a bile acid, can interact with various enzymes involved in bile acid metabolism in the liver. Studies have shown that dehydrolithocholic acid acts as an inhibitor of certain dihydrodiol dehydrogenase enzymes in the liver. [] These enzymes play a role in detoxifying xenobiotics and metabolizing steroids. The inhibition of these enzymes by dehydrolithocholic acid could potentially influence the metabolism of other drugs and hormones.
Q2: What is the role of dehydrolithocholic acid in the gut microbiota-bile acid axis and its potential impact on atrial fibrillation?
A3: Research indicates that dehydrolithocholic acid, a secondary bile acid, might be involved in the gut microbiota-bile acid axis, which appears to be disrupted in patients with atrial fibrillation. [] While the study observed a decrease in overall secondary bile acids in the feces of atrial fibrillation patients, dehydrolithocholic acid was specifically identified as being decreased in these patients. This finding suggests that alterations in the gut microbiota and their impact on dehydrolithocholic acid production could potentially contribute to the development or progression of atrial fibrillation. Further research is needed to fully elucidate the role of dehydrolithocholic acid in this context.
Q3: Can probiotics influence the levels of dehydrolithocholic acid?
A4: Yes, studies suggest that certain probiotics can modulate the levels of dehydrolithocholic acid. Research has shown that administering Lactobacillus gasseri LA39 to germ-free mice led to a significant increase in fecal dehydrolithocholic acid levels. [] This effect is likely due to the probiotic's influence on the gut microbiota and its ability to promote the biotransformation of primary bile acids into secondary bile acids like dehydrolithocholic acid.
Q4: Are there any known methods to analyze dehydrolithocholic acid in biological samples?
A5: Yes, targeted metabolomic analysis has been successfully employed to quantify dehydrolithocholic acid in biological samples. [, ] This method involves using techniques like liquid chromatography coupled with mass spectrometry to specifically identify and measure the concentration of dehydrolithocholic acid in complex mixtures like serum or fecal matter.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B33370.png)



